molecular formula C8H15ClN2O B2448714 (3R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride CAS No. 2230901-14-9

(3R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

Cat. No.: B2448714
CAS No.: 2230901-14-9
M. Wt: 190.67
InChI Key: MCDKHLQMAKSRPY-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes a pyrrolo and pyrazinone moiety, making it a versatile scaffold in organic synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride typically involves multi-step processes that include cyclization reactions. One common method involves the condensation of appropriate amines with diketones, followed by cyclization under acidic or basic conditions to form the fused ring system. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the cyclization process. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in its pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(3R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its reduced forms using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (3R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride serves as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular pathways and its potential therapeutic applications.

Medicine

In medicine, this compound is explored for its pharmacological properties. It may exhibit activity against certain diseases, making it a potential lead compound for the development of new medications.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (3R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. Detailed studies on its binding affinity and specificity help elucidate its mode of action and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazines: These compounds share a similar fused ring system and exhibit comparable reactivity and biological activity.

    Pyrazolo[3,4-b]pyridines:

Uniqueness

(3R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride is unique due to its specific stereochemistry and the presence of a methyl group at the 3-position. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

(3R,8aS)-3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-6-8(11)10-4-2-3-7(10)5-9-6;/h6-7,9H,2-5H2,1H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDKHLQMAKSRPY-HHQFNNIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2CCCC2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N2CCC[C@H]2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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